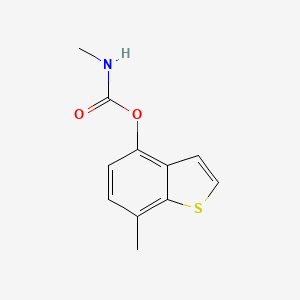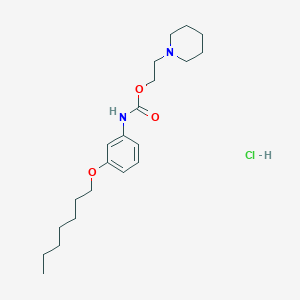
Cephabacin M6
Übersicht
Beschreibung
Cephabacin M6 is a cephalosporin component, specifically a 7-methoxydesacetylcephalosporin. It can be isolated from the culture filtrate of Xanthomonas lactamica . This compound is known for its antibacterial properties and is used primarily in scientific research .
Vorbereitungsmethoden
Cephabacin M6 is typically isolated from the culture filtrate of Xanthomonas lactamica . The synthetic route involves fermentation processes where the bacteria produce the compound, which is then extracted and purified . Industrial production methods are similar, involving large-scale fermentation and subsequent purification to obtain the compound in significant quantities .
Analyse Chemischer Reaktionen
Cephabacin M6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of this compound, while substitution reactions can produce various derivatives .
Wissenschaftliche Forschungsanwendungen
Cephabacin M6 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying cephalosporin derivatives and their chemical properties.
Biology: Employed in research on bacterial resistance and the development of new antibiotics.
Medicine: Investigated for its potential use in treating bacterial infections.
Industry: Utilized in the development of antibacterial agents and other pharmaceutical products.
Wirkmechanismus
Cephabacin M6 exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This inhibition leads to the weakening of the cell wall and eventually causes bacterial cell lysis .
Vergleich Mit ähnlichen Verbindungen
Cephabacin M6 is unique among cephalosporins due to its specific structure and mechanism of action. Similar compounds include:
Cephalexin: Another cephalosporin with a similar mechanism of action but different chemical structure.
Ceftriaxone: A cephalosporin used to treat a wide range of bacterial infections.
Cefuroxime: Known for its effectiveness against both Gram-positive and Gram-negative bacteria.
This compound stands out due to its specific antibacterial properties and its potential for use in scientific research .
Eigenschaften
CAS-Nummer |
99313-73-2 |
|---|---|
Molekularformel |
C47H79N13O18S |
Molekulargewicht |
1146.3 g/mol |
IUPAC-Name |
3-[[6-amino-4-[[2-[[5-amino-2-[[2-[[5-amino-2-[[2-(2-aminopropanoylamino)-3-hydroxypropanoyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxy-6-oxohexanoyl]oxymethyl]-7-[(5-amino-5-carboxypentanoyl)amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C47H79N13O18S/c1-21(2)34(57-38(67)26(11-8-14-48)53-40(69)29(18-61)56-37(66)23(5)50)41(70)54-27(12-9-15-49)39(68)58-35(22(3)4)42(71)55-28(16-31(52)63)30(62)17-33(65)78-19-24-20-79-46-47(77-6,45(76)60(46)36(24)44(74)75)59-32(64)13-7-10-25(51)43(72)73/h21-23,25-30,34-35,46,61-62H,7-20,48-51H2,1-6H3,(H2,52,63)(H,53,69)(H,54,70)(H,55,71)(H,56,66)(H,57,67)(H,58,68)(H,59,64)(H,72,73)(H,74,75) |
InChI-Schlüssel |
FGXDXPRKJSRQLP-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)NC(CCCN)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(CC(=O)OCC1=C(N2C(C(C2=O)(NC(=O)CCCC(C(=O)O)N)OC)SC1)C(=O)O)O)NC(=O)C(CCCN)NC(=O)C(CO)NC(=O)C(C)N |
Kanonische SMILES |
CC(C)C(C(=O)NC(CCCN)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(CC(=O)OCC1=C(N2C(C(C2=O)(NC(=O)CCCC(C(=O)O)N)OC)SC1)C(=O)O)O)NC(=O)C(CCCN)NC(=O)C(CO)NC(=O)C(C)N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Cephabacin M6; Cephabacin M(sub 6); |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[3-(prop-2-ynoxymethoxy)phenyl] N-methylcarbamate](/img/structure/B1668308.png)




![2-(diethylamino)ethyl N-[3-(2-methoxyethoxy)phenyl]carbamate](/img/structure/B1668315.png)

![2-[(3-heptoxyphenyl)carbamoyloxy]ethyl-dimethylazanium;chloride](/img/structure/B1668319.png)




